Ethyl 3,5-diaminobenzoate
Overview
Description
Ethyl 3,5-diaminobenzoate, also known as 3,5-diamino benzoic acid ethyl ester, is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . It is a monoacid with a reactive functional group, soluble in organic solvents, and forms stable linkages with other molecules . This compound is used in various research applications, including as a diagnostic tool .
Mechanism of Action
Target of Action
Ethyl 3,5-diaminobenzoate is a monoacid with a reactive functional group . It forms stable linkages with other molecules . .
Mode of Action
It is known that this compound forms stable linkages with other molecules , which suggests that it may interact with its targets through these linkages.
Pharmacokinetics
It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution in the body.
Result of Action
It has been used as a diagnostic tool for the identification of rhesus monkeys , suggesting that it may have specific effects at the molecular or cellular level in this context.
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 3,5-diaminobenzoate are not well-studied. Its structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-diaminobenzoate can be synthesized through the esterification of 3,5-diaminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted benzoates with different functional groups.
Scientific Research Applications
Ethyl 3,5-diaminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a diagnostic tool for identifying specific biological markers.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminobenzoate
- Ethyl 3,4-diaminobenzoate
- Ethyl 3-amino-4-hydroxybenzoate
- Ethyl 3-amino-4-methoxybenzoate
Uniqueness
Ethyl 3,5-diaminobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual amino groups at the 3 and 5 positions allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3,5-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLVQOMJOKNXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173140 | |
Record name | Ethyl 3,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-51-5 | |
Record name | Benzoic acid, 3,5-diamino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-diaminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-diaminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 3,5-diaminobenzoate a suitable monomer for polyimide synthesis?
A1: this compound readily reacts with dianhydrides, like cyclobutane-1,2,3,4-tetracarboxylic dianhydride, to form polyamic acids, the precursors to polyimides. This reaction is well-established and can be controlled to achieve desired molecular weights. [, , , ]
Q2: Can aqueous alkaline solutions be used to develop photosensitive polyimides based on this compound?
A2: Yes, a key advantage of incorporating this compound is its ability to impart aqueous alkali developability to the resulting polyimide precursors. This is particularly beneficial for microelectronic applications where organic solvents can be detrimental. [, , ]
Q3: Can the photosensitivity of polyamic acids based on this compound be tailored?
A3: Yes, incorporating photofunctional groups, like methacryloyloxy groups, into the polyamic acid structure through monomers like 2′-(methacryloyloxy)this compound enables the creation of photosensitive polyimides. The photosensitivity can be further tuned by adjusting the type and concentration of photoinitiators used during processing. [, , , , ]
Q4: Beyond microelectronics, are there other applications for polyamides synthesized using this compound?
A4: While the provided research focuses on polyimide synthesis, this compound's reactivity makes it suitable for creating various polyamides with desirable properties. For instance, incorporating chromophores like dimethylaminocinnamate through modifications of this compound allows for the development of polyamides with potential applications in optics and photonics. [, , , ]
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